molecular formula C26H22N2O4 B2961719 methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327185-52-3

methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2961719
CAS No.: 1327185-52-3
M. Wt: 426.472
InChI Key: GHNNDRBBVYBJIN-RFBIWTDZSA-N
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Description

Methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a chromene-derived compound featuring a benzoate ester core linked to a substituted carbamoyl group. Its structure includes a planar chromen-2-ylidene backbone conjugated with an aromatic 2,4-dimethylphenyl carbamate moiety and a methyl benzoate substituent. Its synthesis likely involves coupling reactions analogous to those described in , where diazonium salts of aromatic amines are reacted with cyanoacetanilide derivatives to form hydrazinylidene intermediates .

Properties

IUPAC Name

methyl 4-[[3-[(2,4-dimethylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-16-8-13-22(17(2)14-16)28-24(29)21-15-19-6-4-5-7-23(19)32-25(21)27-20-11-9-18(10-12-20)26(30)31-3/h4-15H,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNNDRBBVYBJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Characteristics

Property Details
Molecular Formula C18H18N2O3
Molecular Weight 342.41 g/mol
IUPAC Name This compound

The compound features a chromene core with various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit tyrosinase activity, which is crucial for melanin production in melanocytes. This inhibition can potentially be utilized in treating hyperpigmentation disorders.

Tyrosinase Inhibition Studies

Research has demonstrated that the compound exhibits significant inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. Analog studies have shown varying degrees of inhibition:

Analog IC50 (µM) Remarks
Kojic Acid24.09Positive control
Analog 117.62Moderate inhibition
Analog 31.12Strongest inhibitor, 22-fold more potent than kojic acid

These results indicate that this compound and its analogs could serve as promising candidates for anti-hyperpigmentation treatments due to their potent tyrosinase inhibitory properties .

Antioxidant Activity

In addition to tyrosinase inhibition, the compound has demonstrated antioxidant properties. It scavenges free radicals effectively, which is vital for protecting cells from oxidative stress. The antioxidant efficacy was evaluated using DPPH and ABTS radical scavenging assays:

Analog DPPH Scavenging Activity (%)
Analog 130%
Analog 293% (similar to Vitamin C)
Analog 382%

These findings suggest that this compound could be beneficial in formulations aimed at reducing oxidative damage .

Study on Melanin Production Inhibition

A study investigated the effects of this compound on melanin production in B16F10 murine melanoma cells. The results indicated a dose-dependent reduction in melanin content with no significant cytotoxic effects observed at concentrations up to 20 µM over a period of 72 hours .

Cytotoxicity Assessment

Cytotoxicity evaluations revealed that while some analogs exhibited significant cytotoxic effects at lower concentrations, this compound maintained cell viability within acceptable limits, making it a safer alternative for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Spectroscopic Properties

Melting points and spectroscopic data highlight the impact of substituents:

Compound Melting Point (°C) IR Peaks (cm⁻¹) $^1$H-NMR Features
Target Compound Not reported Expected: C=O (~1660), C≡N (~2210) Aromatic protons, methyl resonances
13a () 288 3325 (NH), 2214 (C≡N), 1664 (C=O) δ 2.30 (CH3), aromatic multiplet
13b () 274 3336 (NH), 2212 (C≡N), 1662 (C=O) δ 3.77 (OCH3), aromatic doublets
4 () Not reported Not provided Likely chloro-substituted aromatic signals

The higher melting point of 13a (288°C vs. 13b ’s 274°C) reflects increased crystallinity due to the 4-methyl group’s hydrophobicity compared to the polar methoxy group. The target compound’s dimethyl substituents may similarly enhance thermal stability.

Computational Docking Insights

While direct docking data for the target compound are absent, and describe Glide’s XP scoring method, which evaluates hydrophobic enclosure and hydrogen-bonding interactions. For analogs like 13a–e , substituents such as methyl or methoxy groups could enhance binding affinity in hydrophobic pockets, as XP prioritizes ligand enclosure by lipophilic protein residues . The target compound’s 2,4-dimethylphenyl group may exhibit superior hydrophobic interactions compared to smaller substituents like chloro ().

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